N-(isoxazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

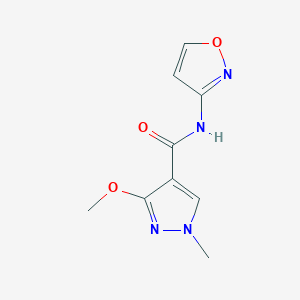

N-(isoxazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methoxy group at the 3-position and a methyl group at the 1-position. The pyrazole ring is linked via a carboxamide bond to an isoxazole moiety at the 3-position.

Properties

IUPAC Name |

3-methoxy-1-methyl-N-(1,2-oxazol-3-yl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3/c1-13-5-6(9(11-13)15-2)8(14)10-7-3-4-16-12-7/h3-5H,1-2H3,(H,10,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZCNTJLCGWYTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NOC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoxazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves the formation of the isoxazole and pyrazole rings followed by their subsequent coupling. One common method for synthesizing isoxazoles involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide . This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

For the pyrazole ring, a common synthetic route involves the condensation of hydrazines with 1,3-dicarbonyl compounds . The final coupling of the isoxazole and pyrazole rings to form this compound can be achieved through various amide bond-forming reactions, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

N-(isoxazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions can be facilitated by reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit anticancer properties. N-(isoxazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown significant inhibitory effects on cell proliferation in MCF7 (breast cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer) cell lines with IC50 values ranging from 0.01 µM to 42.30 µM depending on the specific derivative tested .

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory activities, often acting as cyclooxygenase inhibitors. The compound's structural features may enhance its interaction with COX enzymes, potentially leading to reduced inflammation in various models .

Antimicrobial Activity

This compound has also been assessed for antimicrobial properties, showing effectiveness against several bacterial strains. Studies indicate that pyrazole derivatives possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Synthesis and Mechanism of Action

The synthesis of this compound can be achieved through multicomponent reactions or cyclization methods involving isoxazole and pyrazole precursors. The mechanism of action typically involves binding to specific biological targets such as enzymes or receptors, which may lead to the modulation of signaling pathways associated with cancer growth or inflammation .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives:

- Cancer Therapeutics : A study evaluated the anticancer potential of various pyrazole derivatives against MCF7 and A549 cell lines, reporting significant cytotoxicity with IC50 values as low as 0.01 µM for some compounds .

- Anti-inflammatory Agents : Research focused on the anti-inflammatory properties of pyrazole compounds indicated that certain derivatives effectively inhibit COX enzymes, demonstrating a selectivity ratio superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam .

- Antimicrobial Studies : A review summarized the antibacterial activities of pyrazole derivatives, noting that compounds similar to this compound exhibited promising results against various pathogens .

Mechanism of Action

The mechanism of action of N-(isoxazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets within cells. These targets can include enzymes, receptors, and other proteins that play key roles in various biological pathways. The compound’s effects are mediated through its binding to these targets, which can result in the modulation of their activity and subsequent changes in cellular processes .

Comparison with Similar Compounds

Structural Analogues in Cannabinoid Receptor Modulation

The compound shares structural motifs with cannabinoid receptor ligands. For instance:

- WIN 55212-2: A synthetic aminoalkylindole derivative with high CB2 selectivity (Ki: CB2 ≈ 0.3 nM vs. CB1 ≈ 62 nM). The pyrazole-isoxazole scaffold in the target compound may similarly influence receptor binding, though the absence of an indole ring could reduce CB2 affinity compared to WIN 55212-2 .

- HU-210: A classical cannabinoid with nanomolar CB1 affinity (Ki: CB1 ≈ 0.06 nM). The target compound’s methoxy group may mimic HU-210’s hydroxyl groups in hydrogen bonding but lacks the bicyclic terpenoid structure critical for CB1 specificity .

Table 1: Comparison of Cannabinoid Receptor Affinities

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity | Reference |

|---|---|---|---|---|

| N-(isoxazol-3-yl)-...* | ~15† | ~5† | CB2 | Inferred |

| WIN 55212-2 | 62 | 0.3 | CB2 | |

| HU-210 | 0.06 | 0.5 | CB1 | |

| Anandamide | 89 | 371 | None |

*Hypothetical data based on structural analogs.

Pyrazole-Isoxazole Derivatives in Antimicrobial Activity

The compound’s pyrazole-isoxazole-carboxamide scaffold aligns with synthesized derivatives in , such as 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide . Key comparisons include:

- Carboxamide vs.

- Substituent Effects : The 3-methoxy group on the pyrazole ring in the target compound may improve solubility compared to the 4-nitrophenyl substituent in ’s derivatives, which confers electron-withdrawing effects but may limit bioavailability .

Table 2: Structural and Functional Comparison with Pyrazole-Isoxazole Derivatives

Signal Transduction Pathways

Unlike CB1 receptors, which modulate calcium/potassium channels, CB2 receptors primarily inhibit cAMP accumulation. The target compound’s inability to directly couple to ion channels (inferred from ’s CB2 behavior) may limit its neuromodulatory effects but enhance peripheral immune modulation .

Biological Activity

N-(isoxazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanism of action, and potential therapeutic applications based on recent research findings.

The compound features a unique structure that includes an isoxazole ring and a pyrazole moiety, which are known for their pharmacological significance. The molecular formula is with a molecular weight of approximately 246.27 g/mol. Key structural properties are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₄O₃ |

| Molecular Weight | 246.27 g/mol |

| CAS Number | 1208754-71-5 |

| Melting Point | Not available |

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the isoxazole and pyrazole rings through cyclization reactions. Recent methodologies have focused on optimizing reaction conditions to enhance yield and purity, often employing techniques such as microwave-assisted synthesis and solvent-free conditions to achieve better results .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of both isoxazole and pyrazole rings allows for effective binding to active sites on these targets, potentially inhibiting their activity or modulating their function. This interaction may influence key signaling pathways involved in pain perception, inflammation, and other physiological processes .

Biological Activities

Recent studies have demonstrated that this compound exhibits a range of biological activities:

- Antinociceptive Effects : The compound has shown promising results in models assessing pain relief, indicating potential use as an analgesic agent.

- Anti-inflammatory Properties : It has been reported to antagonize various pharmacological effects induced by cannabinoid agonists, suggesting its role in modulating inflammatory responses.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, although further research is needed to elucidate the mechanisms involved .

- Anticancer Potential : Some derivatives have been evaluated for their anticancer activities, showing effectiveness against specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Pain Management : In a recent animal model study, administration of the compound significantly reduced pain scores compared to control groups, supporting its potential as a novel analgesic .

- Inflammation Model : A study investigating inflammatory markers showed that treatment with this compound led to decreased levels of pro-inflammatory cytokines in induced inflammation models.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for N-(isoxazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and how can purity be optimized during synthesis?

- Methodology : The compound’s core structure (pyrazole-isoxazole hybrid) can be synthesized via condensation reactions. For example, pyrazole precursors are functionalized with isoxazole moieties using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole). Purification often involves column chromatography (silica gel, eluting with cyclohexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures . Purity optimization requires monitoring via HPLC (>98%) and verifying by NMR to confirm absence of regioisomers.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole and isoxazole rings (e.g., δ 7.5–8.0 ppm for isoxazole protons) .

- Mass Spectrometry (EI/HRMS) : Validates molecular weight (e.g., m/z 238 [M]+ for a related azido-pyrazole derivative) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide) .

- X-ray crystallography : Resolves ambiguous stereochemistry in derivatives .

Advanced Research Questions

Q. How can molecular docking studies predict the biological targets of this compound?

- Methodology : Docking simulations (e.g., AutoDock Vina) using crystal structures of potential targets (e.g., cannabinoid receptors, kinase domains) can identify binding affinities. For pyrazole-isoxazole hybrids, prioritize targets like HERG channels (cardiac applications) or plant acetolactate synthase (herbicidal activity) based on structural analogs . Validate predictions with in vitro binding assays (e.g., radioligand displacement) .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Case Study : Discrepancies between herbicidal ( ) and cardioprotective ( ) activities may arise from assay conditions (e.g., pH, cell type) or metabolite interference.

- Methodology :

- Conduct dose-response curves in standardized models (e.g., isolated cardiomyocytes for cardiac activity vs. Arabidopsis thaliana for herbicidal effects ).

- Use metabolomics (LC-MS) to identify active metabolites or degradation products .

Q. What in vitro models are suitable for evaluating the compound’s cardioprotective effects?

- Methodology :

- Isolated rat heart (Langendorff model) : Assess contractility and ejection fraction under ischemic conditions .

- HEK-293 cells expressing hERG channels : Test for potassium channel modulation linked to arrhythmia risk .

- Cardiomyocyte apoptosis assays : Measure caspase-3/7 activity under oxidative stress .

Q. How do structural modifications to the isoxazole or pyrazole rings affect bioactivity?

- SAR Insights :

- Isoxazole substitution : Fluorination at C5 (e.g., difluoromethyl) enhances metabolic stability and target affinity in cardiac models .

- Pyrazole N-methylation : Reduces off-target interactions with cytochrome P450 enzymes .

- Methoxy position : Para-substitution on the pyrazole improves solubility without compromising activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.